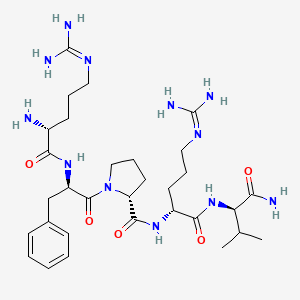
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential coupling of amino acid residues using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the deprotection of amino groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These synthesizers utilize solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amino acid residues, while reduction may result in the formation of reduced amino acid residues .
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of N5-(diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Methyl L-tyrosyl-N~5~-(diaminomethylidene)-D-ornithinate
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-D-ornithyl-D-phenylalanyl-D-prolyl-N~5~-(diaminomethylidene)-D-ornithyl-D-valinamide is unique due to its specific sequence of amino acid residues and the presence of diaminomethylidene groups.
Propiedades
Número CAS |
190596-23-7 |
|---|---|
Fórmula molecular |
C31H52N12O5 |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
(2R)-1-[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-N-[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H52N12O5/c1-18(2)24(25(33)44)42-27(46)21(12-7-15-39-31(36)37)40-28(47)23-13-8-16-43(23)29(48)22(17-19-9-4-3-5-10-19)41-26(45)20(32)11-6-14-38-30(34)35/h3-5,9-10,18,20-24H,6-8,11-17,32H2,1-2H3,(H2,33,44)(H,40,47)(H,41,45)(H,42,46)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-,23-,24-/m1/s1 |
Clave InChI |
XTPHZDFFBUAJKB-MRKXFKPJSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
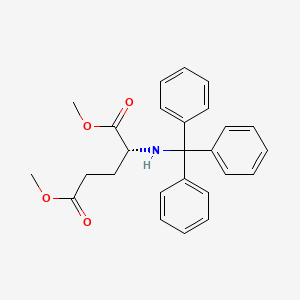

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
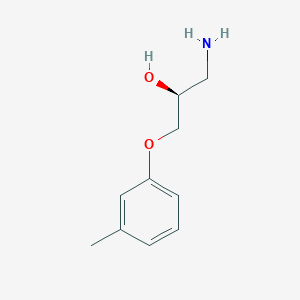
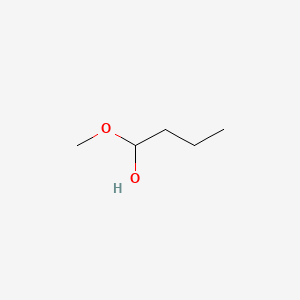
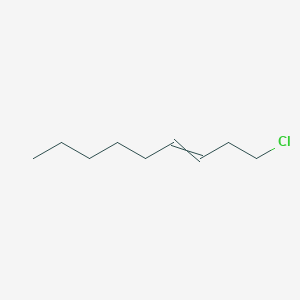
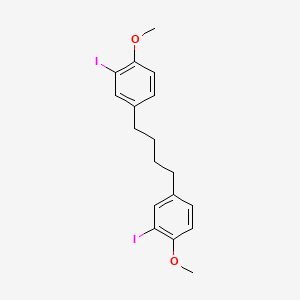
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

